

Application Notes and Protocols for Buparlisib (BKM120) in Preclinical Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **Buparlisib** (also known as BKM120), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, in various preclinical models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Buparlisib: Mechanism of Action

Buparlisib is an orally bioavailable small molecule that competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (p110 α , p110 β , p110 δ , and p110 γ), thereby inhibiting their kinase activity. This blockade of the PI3K pathway leads to reduced phosphorylation of downstream effectors, most notably Akt, which in turn can inhibit cell proliferation, induce apoptosis, and suppress tumor growth in cancer models with a dysregulated PI3K/Akt/mTOR signaling pathway.[1][2]

Quantitative Data Summary

The following tables summarize the dosages and administration routes of **Buparlisib** used in various preclinical studies.

Table 1: **Buparlisib** Dosage and Administration in Murine Models



Preclinica I Model	Animal Strain	Administr ation Route	Dosage Range	Dosing Schedule	Vehicle/F ormulatio n	Key Findings
A2780 Ovarian Cancer Xenograft	Nude Mice	Oral (gavage)	3 - 100 mg/kg	Daily	Not specified	Dose-dependent inhibition of pAKTSer4 73. Near complete inhibition at ≥30 mg/kg.
Patient- Derived Xenografts (PDX) - Head and Neck Squamous Cell Carcinoma	Not Specified	Oral	100 mg/day (human equivalent)	Continuous daily	Not specified	Disease control rate of 49% as monothera py.[4]
Glioblasto ma (GBM) Xenografts	Nude Rats	Not specified	Not specified	Not specified	Not specified	Inhibited tumor growth and prolonged survival.[5]
General Pharmacok inetic Studies	FVB Mice	Oral (gavage)	1, 2, 5 mg/kg	Single dose	DMSO:Cre mophor EL:water (1:1:8 v/v/v)	Dose- proportiona I increase in plasma and brain concentrati ons.[6]



General						Excellent
Pharmacok	FVB Mice	Intravenou	2 mg/kg	Single dose	DMSO	brain
inetic		s (i.v.)				penetration
Studies						.[6]

Table 2: In Vitro Efficacy of Buparlisib

Cell Line Type	Assay	IC50 / EC50	Key Findings
Primary Central Nervous System Lymphoma (PCNSL) patient-derived cell line	Cell Growth & Viability	100 - 500 nM	Significant reduction in cell growth and induction of cell death at ≥500 nM.[7]
Various Cancer Cell Lines	PI3K Enzyme Activity	p110α: 52 nM, p110β: 166 nM, p110δ: 116 nM, p110γ: 262 nM	Potent inhibitor of all four class I PI3K isoforms.[3]

Experimental Protocols Protocol 1: Oral Administration of Buparlisib in Mice

This protocol describes the preparation and administration of **Buparlisib** via oral gavage.

Materials:

- Buparlisib (BKM120) powder
- Dimethyl sulfoxide (DMSO)
- Cremophor EL
- Sterile water
- Sterile microcentrifuge tubes
- Vortex mixer



- Animal feeding needles (gavage needles), appropriate size for mice
- Syringes (1 mL)

Procedure:

- Formulation Preparation (DMSO:Cremophor EL:water at 1:1:8 v/v/v):[6]
 - In a sterile microcentrifuge tube, dissolve the required amount of **Buparlisib** powder in DMSO. Vortex until fully dissolved.
 - Add Cremophor EL to the DMSO-**Buparlisib** solution. Vortex thoroughly to mix.
 - Add sterile water to the mixture to achieve the final 1:1:8 ratio. Vortex again to ensure a homogenous suspension.
 - Note: Prepare the formulation fresh on the day of administration. The stability of this formulation over time should be determined if long-term storage is required.
- Animal Dosing:
 - Gently restrain the mouse.
 - Measure the desired volume of the **Buparlisib** formulation into a 1 mL syringe fitted with an appropriately sized gavage needle.
 - Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
 - Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Intravenous Administration of Buparlisib in Mice

This protocol outlines the procedure for administering **Buparlisib** via intravenous injection.

Materials:



- Buparlisib (BKM120) powder
- Dimethyl sulfoxide (DMSO)
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Insulin syringes with a fine gauge needle (e.g., 29-31G)
- Mouse restrainer

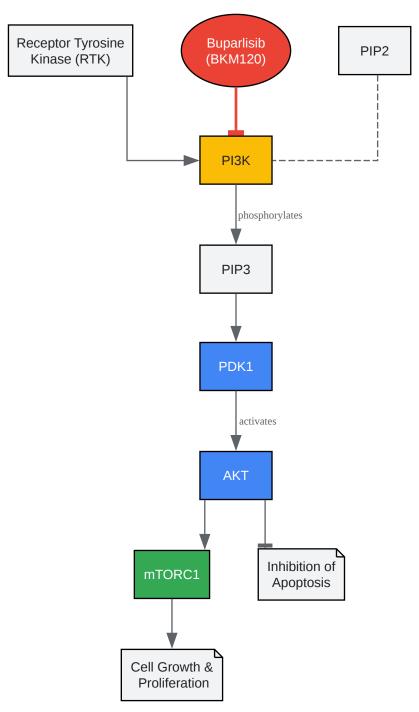
Procedure:

- Formulation Preparation:
 - Dissolve the required amount of **Buparlisib** powder in 100% DMSO to create a stock solution.[6]
 - On the day of injection, dilute the DMSO stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.
 - Note: The solubility of **Buparlisib** in aqueous solutions is limited. Ensure the final formulation is a clear solution before injection.
- Animal Dosing:
 - Place the mouse in a restrainer to immobilize it and expose the tail veins.
 - Warm the tail with a heat lamp or warm water to dilate the veins.
 - Draw the prepared Buparlisib solution into an insulin syringe.
 - Carefully insert the needle into one of the lateral tail veins and slowly inject the solution.
 - Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.



Monitor the animal for any immediate adverse reactions.

Visualizations PI3K Signaling Pathway Inhibition by Buparlisib



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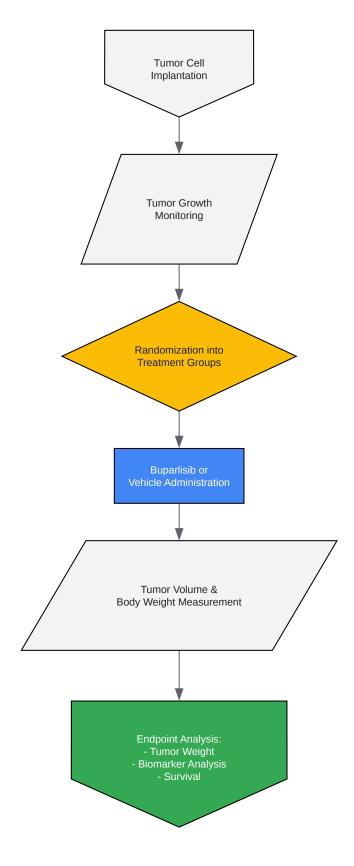




Caption: Buparlisib inhibits PI3K, blocking downstream signaling.

General Experimental Workflow for In Vivo Efficacy Studies





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Caption: Workflow for preclinical **Buparlisib** efficacy studies.



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